molecular formula C16H23BrN2O4S B2808688 tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate CAS No. 1315571-51-7

tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2808688
CAS No.: 1315571-51-7
M. Wt: 419.33
InChI Key: JVWFOOREECQGOE-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a sulfonyl-linked 4-bromo-2-methylbenzene moiety at the 4-position. This structure is commonly employed as an intermediate in medicinal chemistry due to the versatility of the Boc group for deprotection and further functionalization . The bromine atom and methyl group on the aromatic ring contribute to steric bulk and moderate electron-withdrawing effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-11-13(17)5-6-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWFOOREECQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The sulfonyl-linked aromatic ring is a critical determinant of physicochemical and biological properties. Key analogues include:

Compound Name Substituents on Aromatic Ring Key Properties Reference
tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate -NO₂ Strong electron-withdrawing nitro group; reduced stability under reducing conditions .
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Indole-derived heterocycle Enhanced hydrogen bonding via oxoindole; potential kinase inhibition .
tert-Butyl 4-((4-methoxyanthraquinon-2-yl)sulfonyl)piperazine-1-carboxylate Anthraquinone-methoxy Extended π-system; applications in dye chemistry or DNA intercalation .
tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate -NH₂ Nucleophilic amino group; used in coupling reactions for drug derivatization .
tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate -CF₃ High electronegativity; improves metabolic stability .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance resistance to oxidation but may reduce solubility.
  • Hydrogen-bonding motifs (e.g., oxoindole, -NH₂) improve target binding in enzyme inhibitors .

Reaction Conditions :

  • Solvents: Acetonitrile, 1,4-dioxane, or DCM.
  • Bases: K₂CO₃, pyridine, or NEt₃.
  • Yields: Typically >90% after purification .

Stability and Physicochemical Properties

  • NMR Data : The Boc group resonates at δ 1.35 ppm (singlet, 9H), while aromatic protons appear at δ 7.0–8.5 ppm depending on substituents .
  • Stability : Nitro and fluoro analogues exhibit instability in gastric fluid (e.g., degradation of fluorophenyl derivatives in simulated gastric fluid ).
  • Solubility: Methoxyanthraquinone derivatives show lower aqueous solubility due to extended π-systems .

Biological Activity

tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate (CAS No. 1315571-51-7) is a sulfonamide derivative with potential biological activity that has garnered attention in pharmaceutical research. This compound features a piperazine core, which is known for its diverse biological properties, including antitumor, antimicrobial, and neuroprotective effects. The aim of this article is to explore the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula: C16H23BrN2O4S
  • Molecular Weight: 419.33 g/mol
  • CAS Number: 1315571-51-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymes: Many piperazine derivatives act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
  • Antioxidant Properties: These compounds can reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses.

Antioxidant Activity

A study evaluating the antioxidant properties of related piperazine derivatives found that these compounds could significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress. The reduction in MDA levels suggests a protective effect against oxidative damage in cellular models .

Neuroprotective Effects

In vitro studies have shown that certain piperazine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. These compounds demonstrated a significant increase in cell viability when co-treated with Aβ, highlighting their potential as neuroprotective agents .

Case Studies and Research Findings

  • Neuroprotection Against Aβ-Induced Cytotoxicity
    • In a study involving astrocyte cultures, the compound exhibited a protective effect against Aβ-induced toxicity. The treatment led to an increase in cell viability from 43.78% to 62.98% when compared to control groups treated solely with Aβ .
  • Enzyme Inhibition
    • Similar compounds have been documented to inhibit acetylcholinesterase with IC50 values around 15.4 nM, indicating potent activity that could be beneficial in treating cognitive decline associated with neurodegenerative diseases .
  • Anticorrosive Properties
    • While primarily focusing on its biological activity, other studies have also investigated the anticorrosive properties of related compounds, suggesting a broader applicability of this chemical class beyond medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in MDA levels
NeuroprotectionIncreased cell viability against Aβ toxicity
Enzyme InhibitionAcetylcholinesterase inhibition (IC50 = 15.4 nM)
AnticorrosiveEffective against corrosion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a piperazine precursor. A common approach involves reacting 4-bromo-2-methylbenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine or sodium carbonate) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Key parameters include:

  • Temperature : Maintained at 0–25°C to control exothermic reactions.
  • Solvent Choice : Polar aprotic solvents improve sulfonyl chloride reactivity.
  • Base Equivalents : Stoichiometric excess (1.2–1.5 eq) ensures complete deprotonation and minimizes side reactions.
  • Reaction Time : Typically 4–12 hours, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the sulfonyl and tert-butyl groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR, while sulfonyl protons are absent due to electron withdrawal .
  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects byproducts like des-bromo derivatives .
  • IR Spectroscopy : Validates sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .

Q. What are the common solubility and stability challenges during storage, and how are they mitigated?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Sonication or mild heating (30–40°C) enhances dissolution for biological assays .
  • Stability : Hydrolytic degradation of the tert-butyl carbamate group can occur under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) with desiccants is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

  • Methodological Answer :

  • Byproduct Analysis : Common byproducts include unreacted piperazine precursors or over-sulfonylated derivatives. Use LC-MS to identify impurities .
  • Optimization Strategies :
  • Stepwise Addition : Slow addition of sulfonyl chloride to prevent local overheating.
  • Catalysis : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation at lower temperatures .
  • Solvent Screening : Switch to THF for better solubility of intermediates, reducing aggregation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Discrepancies in antimicrobial or receptor-binding assays may arise from impurities (>97% purity required for reproducibility) .
  • Assay Conditions :
  • Cell Line Variability : Use standardized cell lines (e.g., MDA-MB-231 for anticancer studies) .
  • Dose-Response Curves : EC50/IC50 values should be validated across multiple replicates .
  • Meta-Analysis : Compare data across studies using tools like ANOVA to identify outliers or confounding variables (e.g., solvent effects in viability assays) .

Q. What computational methods predict this compound’s interaction with biological targets, and how do they correlate with experimental data?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models interactions with serotonin receptors (e.g., 5-HT2A), predicting binding affinities that align with in vitro assays (ΔG ≈ –8 kcal/mol) .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Asp155 for hydrogen bonding) .
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. iodine) with activity trends, validated by experimental IC50 values .

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